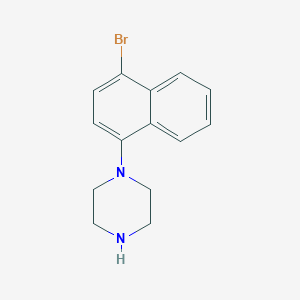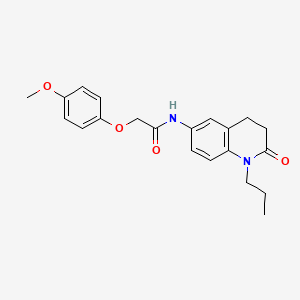
2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" often involves multi-step chemical reactions, utilizing key intermediates and catalytic processes. For example, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a structurally similar compound, was described through a process involving ethylation, acylation, and cyclization steps to yield the target molecule with significant purity and yield (Jiang et al., 2011). These methods highlight the complexity and precision required in synthesizing quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound of interest, is characterized by spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the molecular structure of a related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was fully characterized, demonstrating the intricate structural features of these molecules (Durgadas et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, reflecting their chemical properties. The reactions include cyclization, alkylation, and condensation, leading to diverse products with potential biological activities. For instance, reactions of cyanoquinolinethiones with α-halocarbonyl compounds and subsequent intramolecular cyclization have been reported, producing tetrahydrothieno[2,3-b]quinolines (Al-Taifi et al., 2016).
Applications De Recherche Scientifique
Structural Aspects and Reactivity
Research on structurally similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into their structural aspects and reactivity. These compounds can form gels or crystalline solids upon treatment with different mineral acids, indicating their potential in material science for forming diverse structures with specific properties. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in fluorescence studies and sensor development (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Tetrahydroquinolines
The compound has relevance in the synthesis of tetrahydroquinolines, which are significant in medicinal chemistry. Research demonstrates the preparation of similar compounds and their reactions to yield tetrahydroquinolines, highlighting the compound's role in synthesizing pharmacologically active molecules (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Fluorescence and Labeling Applications
Studies on related compounds, such as 6-methoxy-4-quinolone, show strong fluorescence in a wide pH range, indicating potential use in biomedical analysis as fluorescent labeling reagents. This suggests the compound could be useful in developing novel fluorescent probes for biological and chemical assays (Hirano et al., 2004).
Antitumor Activity and Pharmacological Evaluation
Research on similar quinoline derivatives has shown potential antitumor activities, indicating the compound's relevance in the development of new anticancer agents. The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines, for example, have shown cytostatic activity in vitro, suggesting the compound could contribute to the synthesis of new anticancer molecules (Ambros, Angerer, & Wiegrebe, 1988).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-23-19-10-5-16(13-15(19)4-11-21(23)25)22-20(24)14-27-18-8-6-17(26-2)7-9-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCSLDCXROBQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)
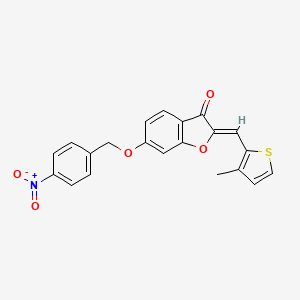
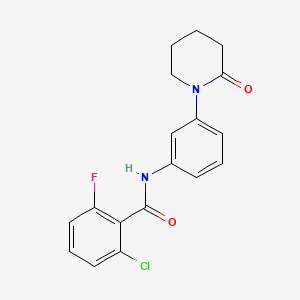
![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)
![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)
![8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
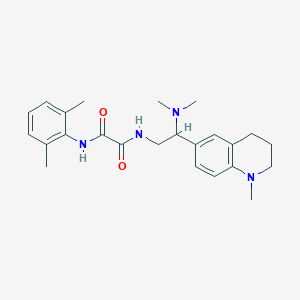

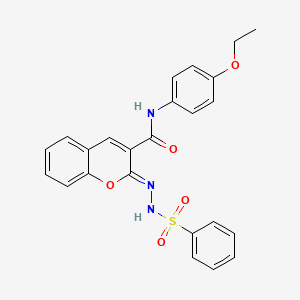
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)
